molecular formula C8H11ClN4O B12081332 N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide

N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide

Cat. No.: B12081332
M. Wt: 214.65 g/mol
InChI Key: LMWFBBJCJCTHMT-UHFFFAOYSA-N
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Description

The compound N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a (Z)-configured enamine substituent with a 1-amino-2-chloroethylidene group. This structure combines a heteroaromatic pyrrole core with an amide linkage and a chlorinated enamine moiety, which may influence its electronic properties, solubility, and biological interactions. While direct data on its synthesis or applications are unavailable in the provided evidence, its structural features align with compounds studied for antiproliferative, antimicrobial, or anthelmintic activities .

Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C8H11ClN4O/c1-13-4-2-3-6(13)8(14)12-11-7(10)5-9/h2-4H,5H2,1H3,(H2,10,11)(H,12,14)

InChI Key

LMWFBBJCJCTHMT-UHFFFAOYSA-N

Isomeric SMILES

CN1C=CC=C1C(=O)N/N=C(/CCl)\N

Canonical SMILES

CN1C=CC=C1C(=O)NN=C(CCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide typically involves the reaction of 1-methylpyrrole-2-carboxylic acid with appropriate reagents to introduce the amino and chloroethylidene groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Differences

Table 1. Key Structural Features of Target Compound and Analogs

Compound Name/ID Core Structure Key Substituents Configuration
Target Compound Pyrrole-2-carboxamide (Z)-1-amino-2-chloroethylideneamino group Z-enamine
(Z)-4-(3-oxo-3-(thiophen-2-yl)... Benzenesulfonamide Thiophene, enamine-linked sulfonamide Z-enamine
NAT-1/NAT-2 Thiazolidin-4-one Methoxyphenyl, di-tert-butylphenol Not specified
Monepantel (MOP) Benzamide Cyano, trifluoromethyl, sulfanyl groups S-stereocenter
  • Pyrrole vs. Thiophene/Benzene Cores : The target’s pyrrole ring offers a five-membered aromatic system with nitrogen, contrasting with thiophene (sulfur-containing) or benzene cores in analogs. Pyrroles typically exhibit higher electron density, influencing π-π stacking and receptor binding .
  • Amide vs. Sulfonamide Linkages : The carboxamide group in the target may enhance hydrogen-bonding capacity compared to sulfonamide-based analogs like those in , which are associated with antiproliferative activity against MCF7 cells .

Substituent Effects on Physicochemical Properties

  • Similar effects are observed in chlorophenyl-containing compounds (e.g., ) .
  • Bulkier Groups (e.g., NAT-2): NAT-2’s di-tert-butylphenol substituent () introduces steric hindrance, which may reduce bioavailability compared to the target’s smaller chloroethylidene group .

Antiproliferative Potential

Compounds with enamine-linked sulfonamides () show activity against breast cancer (MCF7) via topoisomerase II inhibition. The target’s enamine-carboxamide structure could similarly interact with enzymatic targets, though its pyrrole core might alter binding specificity .

Antimicrobial and Anthelmintic Activity

  • Monepantel (MOP) : This benzamide derivative () targets nematode-specific receptors. The target’s amide group and chloro substituent may confer analogous anthelmintic properties, though the absence of trifluoromethyl groups in the target could reduce potency .
  • Chlorophenyl Derivatives : Compounds with chlorophenyl groups (e.g., ) often exhibit antimicrobial activity via membrane disruption. The target’s chloroethylidene group may act similarly but with distinct spatial interactions .

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